2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUYOTXDXUUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced through a nucleophilic substitution reaction involving a suitable phenylthiol reagent. The final step involves the formation of the acetamide group through an amidation reaction with methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamide moiety may interact with various receptors or enzymes, modulating their function . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
Key Observations:
- Rigidity vs. Flexibility: The oxane ring in the target compound introduces conformational rigidity, which may improve binding specificity compared to linear analogues like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide .
- Bioactivity Clues: The antimicrobial activity reported for 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide suggests that sulfur-containing acetamides may have broad pharmacological relevance.
Crystallographic and Stability Insights
- In contrast, the target compound’s phenylsulfanyl group participates in weaker van der Waals interactions, which may affect crystallinity.
Pharmacological Potential (Speculative)
- Target Compound : The oxane ring and phenylsulfanyl group may favor interactions with hydrophobic enzyme pockets, such as those in cytochrome P450 or kinase targets.
- Sulfonamide/Sulfamoyl Analogues : These derivatives are more likely to act as enzyme inhibitors (e.g., carbonic anhydrase) due to their strong hydrogen-bonding capacity .
- Aminophenylsulfanyl Derivative: The –NH₂ group in 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide could facilitate interactions with bacterial cell walls, explaining its antimicrobial activity .
Q & A
Q. How can synergistic effects with existing therapeutic agents be systematically investigated?
- Methodological Answer :
- Combination index (CI) method : Use CompuSyn to calculate CI values (Chou-Talalay method) in cell viability assays .
- Isobolographic analysis : Determine additive/synergistic effects in animal models of inflammation or cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
